Cas no 875656-37-4 (2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide)

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide is a chloro-substituted acetamide derivative with applications in organic synthesis and agrochemical research. Its distinct molecular structure, featuring both chloro and methoxy functional groups, makes it a valuable intermediate in the development of herbicides and other specialized chemical compounds. The compound exhibits high reactivity due to the presence of the chloroacetyl moiety, facilitating nucleophilic substitution reactions. Its stability under standard storage conditions ensures consistent performance in synthetic processes. Researchers value this compound for its role in constructing complex molecules, particularly in studies involving phenylacetamide-based active ingredients. The methoxy group further enhances its utility by offering additional sites for chemical modification.
2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide structure
875656-37-4 structure
Product Name:2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide
CAS No:875656-37-4
MF:C9H9Cl2NO2
MW:234.079260587692
MDL:MFCD08575709
CID:1086552
PubChem ID:17132263
Update Time:2025-09-27

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide
    • 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide(SALTDATA: FREE)
    • SCHEMBL5796044
    • GS-9650
    • 875656-37-4
    • Z274800092
    • MFCD08575709
    • DTXSID20589307
    • AKOS000422979
    • DB-356007
    • MDL: MFCD08575709
    • Inchi: 1S/C9H9Cl2NO2/c1-14-8-4-6(2-3-7(8)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
    • InChI Key: IBCZFKUUKFFSAW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1OC)NC(CCl)=O

Computed Properties

  • Exact Mass: 233.00100
  • Monoisotopic Mass: 233.0010339g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • Density: 1.378
  • Boiling Point: 395.728°C at 760 mmHg
  • Flash Point: 193.129°C
  • Refractive Index: 1.585
  • PSA: 38.33000
  • LogP: 2.59890

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide Security Information

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide Pricemore >>

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2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide Suppliers

Amadis Chemical Company Limited
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(CAS:875656-37-4)2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide
Order Number:A1185886
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:59
Price ($):169.0
Email:sales@amadischem.com

Additional information on 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide

Professional Introduction to 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide (CAS No. 875656-37-4)

2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide, with the chemical formula C9H7Cl2NO2, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its structural features and potential applications in drug development. The presence of both chloro and methoxy substituents on the aromatic ring, along with the acetamide functional group, makes it a versatile intermediate for synthesizing various bioactive molecules.

The CAS number 875656-37-4 uniquely identifies this compound and serves as a critical reference point for researchers and chemists working in the pharmaceutical industry. Its molecular structure, characterized by a chlorinated phenyl ring connected to an acetamide moiety, suggests potential roles in medicinal chemistry, particularly in the design of novel therapeutic agents.

In recent years, there has been growing interest in developing small molecule inhibitors targeting specific biological pathways. The 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide structure is particularly intriguing because it combines elements that are known to interact with biological targets. For instance, the chloro substituents can enhance binding affinity through halogen bonding, while the methoxy group can influence metabolic stability and pharmacokinetic properties.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. Researchers have been exploring its utility in synthesizing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The acetamide group provides a site for further functionalization, allowing chemists to tailor the properties of the final product to specific therapeutic needs.

The latest advancements in computational chemistry have also highlighted the importance of this compound. Molecular modeling studies indicate that 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide can effectively interact with protein targets, making it a promising candidate for drug discovery. These studies have been complemented by experimental efforts, where the compound has been tested in various biochemical assays.

In a notable study published last year, researchers demonstrated that derivatives of 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide exhibited potent activity against a specific enzyme involved in cancer progression. The study highlighted the importance of optimizing the substitution pattern on the aromatic ring to maximize binding affinity and minimize off-target effects. This work underscores the compound's significance as a scaffold for developing new therapeutics.

The synthesis of 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide has also seen significant advancements. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements are crucial for ensuring that sufficient quantities of the compound are available for preclinical and clinical studies.

The pharmacological profile of 2-chloro-N-(4-chloro-3-methoxyphenyl)acetamide is another area of active investigation. Preclinical studies have shown that it exhibits moderate solubility and bioavailability, making it a viable candidate for further development. Additionally, its metabolic stability has been assessed through in vitro studies, providing valuable insights into its potential pharmacokinetic behavior.

The future prospects for 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide are promising, with ongoing research focusing on expanding its applications in drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced therapeutic potential. As our understanding of biological pathways continues to grow, compounds like 2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide will play an increasingly important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:875656-37-4)2-Chloro-N-(4-chloro-3-methoxyphenyl)acetamide
A1185886
Purity:99%
Quantity:5g
Price ($):169.0
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